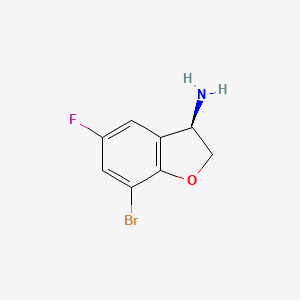

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Descripción

BenchChem offers high-quality (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H7BrFNO |

|---|---|

Peso molecular |

232.05 g/mol |

Nombre IUPAC |

(3R)-7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m0/s1 |

Clave InChI |

VBTHEEIQMYZFBV-ZETCQYMHSA-N |

SMILES isomérico |

C1[C@@H](C2=C(O1)C(=CC(=C2)F)Br)N |

SMILES canónico |

C1C(C2=C(O1)C(=CC(=C2)F)Br)N |

Origen del producto |

United States |

An In-depth Technical Guide to the Synthesis of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Abstract

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a key chiral building block in the development of novel therapeutics. Its unique substitution pattern and stereochemistry necessitate a robust and well-defined synthetic strategy. This technical guide provides a comprehensive overview of a viable synthesis pathway, designed for researchers, scientists, and professionals in drug development. We will explore a scientifically sound route commencing from commercially available starting materials, delving into the critical transformations required to construct the target molecule with high purity and enantioselectivity. This guide emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols and in-depth mechanistic insights. Two primary strategies for achieving the desired stereochemistry will be discussed: asymmetric synthesis and chiral resolution.

Introduction: The Significance of a Chiral Amine

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The introduction of specific substituents and a defined stereocenter, as in (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, allows for precise modulation of pharmacological properties, making it a valuable intermediate in the synthesis of targeted therapies. The presence of bromine and fluorine atoms can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chiral amine at the C3 position is often crucial for stereospecific interactions with enzymes and receptors.

This guide will focus on a logical and efficient pathway to access this important molecule, providing the necessary detail for practical application in a research and development setting.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests two primary approaches to establish the chiral amine at the C3 position. Both strategies converge on the key intermediate, 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one (3) .

Strategy A: Asymmetric Synthesis

This strategy involves the stereoselective reduction of the ketone 3 to the corresponding (3S)-alcohol 4 , followed by a stereoinvertive amination to yield the desired (3R)-amine 1 . This approach offers the potential for high enantiomeric excess from the outset.

Strategy B: Chiral Resolution

This classic approach involves the synthesis of the racemic amine (±)-1 , followed by separation of the enantiomers using a chiral resolving agent. While potentially less direct than asymmetric synthesis, it can be a robust and scalable method.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one (3)

The synthesis of the benzofuranone core is a critical first stage. A plausible route begins with the commercially available 2,4-Dibromo-6-fluorophenol (2) .

Mechanistic Rationale

The formation of the dihydrobenzofuranone ring system can be efficiently achieved through an intramolecular Friedel-Crafts-type cyclization of a phenoxyacetic acid derivative.[2] This involves the initial protection of the phenolic hydroxyl group, followed by the introduction of a two-carbon unit that can be subsequently cyclized.

Experimental Protocol

Step 1: O-Alkylation of 2,4-Dibromo-6-fluorophenol

-

To a solution of 2,4-Dibromo-6-fluorophenol (2) (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

To this mixture, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-(2,4-dibromo-6-fluorophenoxy)acetate .

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the ester from the previous step in a mixture of ethanol and water.

-

Add a stoichiometric amount of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-(2,4-dibromo-6-fluorophenoxy)acetic acid .

Step 3: Intramolecular Friedel-Crafts Acylation

-

To a flask containing a strong dehydrating acid such as polyphosphoric acid (PPA) or Eaton's reagent, add the carboxylic acid from the previous step.[3]

-

Heat the mixture with stirring to a temperature sufficient to induce cyclization (typically 80-120 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto ice-water to quench the reaction and precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to afford 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one (3) .

Caption: Synthesis of the key ketone intermediate.

Strategy A: Asymmetric Synthesis

This elegant approach introduces the desired stereochemistry early in the synthesis, potentially reducing the number of steps and improving overall efficiency.

Asymmetric Reduction of the Ketone

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[4][5] The use of a chiral oxazaborolidine catalyst in the presence of a borane source allows for predictable and high levels of stereocontrol.[6]

Mechanistic Insight: The CBS catalyst coordinates with both the borane and the ketone, organizing the transition state in a way that favors hydride delivery to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.[7]

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (3) (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

-

Add a solution of the (S)-CBS catalyst (typically 5-10 mol%) in THF.

-

Slowly add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source (e.g., borane-THF complex) dropwise, maintaining the low temperature.

-

Stir the reaction at this temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

-

Work up the reaction by adding dilute acid and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-ol (4) .

Stereoinvertive Amination via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including amines, with complete inversion of stereochemistry.[8][9] This is ideal for converting the (3S)-alcohol to the desired (3R)-amine.

Mechanistic Insight: The reaction proceeds through the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an oxyphosphonium salt, which is a good leaving group. Subsequent Sₙ2 attack by a nitrogen nucleophile, such as phthalimide, results in the inversion of the stereocenter.[8]

Experimental Protocol:

-

To a solution of the (3S)-alcohol (4) (1.0 eq) and phthalimide (1.2 eq) in a dry, aprotic solvent like THF, add triphenylphosphine (1.2 eq).

-

Cool the mixture to 0 °C.

-

Slowly add DIAD or DEAD (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the N-substituted phthalimide intermediate.

-

Dissolve the phthalimide intermediate in a solvent such as ethanol.

-

Add hydrazine hydrate (excess) and heat the mixture to reflux.

-

Upon completion of the deprotection (monitored by TLC), cool the reaction, filter off the phthalhydrazide byproduct, and concentrate the filtrate.

-

Purify the crude product by an appropriate method (e.g., acid-base extraction or column chromatography) to obtain (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (1) .

Strategy B: Chiral Resolution

This approach involves the synthesis of the racemic amine followed by separation into its constituent enantiomers.

Synthesis of the Racemic Amine

The racemic amine can be prepared from the ketone (3) via reductive amination.

Experimental Protocol:

-

Dissolve the ketone (3) in a suitable solvent such as methanol or ethanol.

-

Add an ammonium source, such as ammonium acetate or aqueous ammonia.

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by quenching any remaining reducing agent, adjusting the pH to basic, and extracting with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product to yield racemic (±)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine ((±)-1) .

Chiral Resolution using Tartaric Acid Derivatives

The separation of enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.[10] Tartaric acid and its derivatives are commonly used for the resolution of racemic amines.[11]

Principle of Resolution: The reaction of a racemic amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) forms a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[10]

Experimental Protocol:

-

Dissolve the racemic amine ((±)-1) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or one of its derivatives (e.g., dibenzoyl-L-tartaric acid), in the same solvent, with gentle heating if necessary.

-

Combine the two solutions and allow the mixture to slowly cool to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the crystallized salt can be determined by chiral HPLC analysis after liberating the free amine.

-

If necessary, the diastereomeric salt can be recrystallized to improve its purity.

-

To obtain the free amine, dissolve the diastereomerically pure salt in water and basify the solution (e.g., with NaOH) to a pH where the amine is no longer protonated.

-

Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (1) . The other enantiomer can be recovered from the mother liquor.

Data Summary

| Compound Number | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine | C₈H₇BrFNO | 232.05 |

| 2 | 2,4-Dibromo-6-fluorophenol | C₆H₃Br₂FO | 270.90 |

| 3 | 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one | C₈H₄BrFO₂ | 231.02 |

| 4 | (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-ol | C₈H₆BrFO₂ | 233.04 |

| (±)-1 | (±)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine | C₈H₇BrFNO | 232.05 |

Conclusion

The synthesis of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can be successfully achieved through well-established synthetic methodologies. The choice between an asymmetric synthesis route and a chiral resolution strategy will depend on factors such as available resources, scalability requirements, and desired enantiomeric purity. The asymmetric approach, utilizing a CBS reduction and a Mitsunobu reaction, offers an elegant and potentially more efficient pathway to the target molecule. The chiral resolution method, while more traditional, provides a robust and reliable alternative. This guide provides a solid foundation for the practical synthesis of this valuable chiral building block, empowering further research and development in medicinal chemistry.

References

- Benzofuran and its derivatives are important organic compounds with high biological activity and are widely present in the framework of many n

-

Corey, E. J.; Bakshi, R. K.; Shibata, S. J. Am. Chem. Soc.1987 , 109, 5551. [Link]

-

Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

-

Kmecz, I.; Simándi, B.; Székely, E.; Lovász, J.; Fogassy, E. Chirality2007 , 19(6), 430-3. [Link]

-

Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. [Link]

-

Beaudry, C. M. et al. Regioselective Synthesis of Benzofuranones and Benzofurans. J. Org. Chem.2021 , 86(9), 6931-6936. [Link]

-

London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angew. Chem. Int. Ed.2019 , 58(31), 10593-10597. [Link]

-

Guduguntla, S. Exploring asymmetric catalytic transformations. University of Groningen. [Link]

-

Beaudry, C. M. et al. Regioselective Synthesis of Benzofuranones and Benzofurans. PubMed. [Link]

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry. [Link]

-

Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences. [Link]

-

Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

-

Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. J. Org. Chem.2019 , 84(12), 8037-8046. [Link]

-

New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]

-

One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

-

Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Hokkaido University. [Link]

-

Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. ResearchGate. [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Phthalimide: a potential warhead for switchable and bioorthogonal conjugation. Chemical Science. [Link]

-

De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Org. Biomol. Chem.2016 , 14, 9803-9811. [Link]

-

A review on recent advances in the synthesis of benzofuran derivatives. RSC Advances. [Link]

-

"Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Mitsunobu reaction. Organic Synthesis. [Link]

- Preparation method of 7-bromobenzofuran.

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

SPECIALITY BROMO FLURO DERIVATIVES. Faluck International PVT LTD. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. youtube.com [youtube.com]

- 7. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and Synthetic Utility of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and CNS-active agents—relies heavily on the selection of geometrically precise, functionally rich chiral building blocks[1]. (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1213115-95-7) represents a highly privileged scaffold. By integrating a rigidified dihydrobenzofuran core with a chiral primary amine, a strategic fluorine substitution, and a versatile bromine handle, this intermediate offers unparalleled control over both the physicochemical properties and the synthetic trajectory of downstream active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of the compound's structural advantages, physicochemical profile, and laboratory protocols for chiral validation, designed specifically for drug development professionals.

Structural and Physicochemical Profiling

The architectural brilliance of this molecule lies in its multi-functional nature. Each substituent has been strategically placed to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, derived from empirical data and predictive modeling of its structural analogs[2].

| Parameter | Value | Mechanistic Significance |

| IUPAC Name | (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine | Defines the absolute (R)-stereochemistry at C-3. |

| CAS Registry Number | 1213115-95-7 | Unique identifier for the (3R) enantiomer. |

| Molecular Formula | C₈H₇BrFNO | - |

| Molecular Weight | 232.05 g/mol | Low molecular weight maintains strict adherence to Lipinski's Rule of 5[2]. |

| Topological Polar Surface Area (tPSA) | 35.2 Ų | Optimal for blood-brain barrier (BBB) penetration (< 90 Ų). |

| Predicted LogP | 1.8 - 2.3 | Balances aqueous solubility with lipid membrane permeability. |

| Hydrogen Bond Donors / Acceptors | 1 / 3 | Facilitates specific interactions within kinase ATP-binding pockets. |

The "Fluorine Effect" on pKa and Lipophilicity

The strategic incorporation of a fluorine atom at the C-5 position is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule. Fluorine, being the most electronegative element (Pauling scale 3.98), exerts a strong electron-withdrawing inductive effect (-I) across the benzofuran aromatic system[3].

Causality in Drug Design: This inductive pull significantly lowers the pKa of the adjacent C-3 primary amine[4]. By shifting the pKa from a typical aliphatic amine range (~9.5) down to approximately 8.0–8.5, the fraction of un-ionized molecules at physiological pH (7.4) increases. This directly enhances passive transcellular membrane permeability. Furthermore, the highly polarized C-F bond (bond energy ~116 kcal/mol) provides a robust metabolic shield, effectively blocking cytochrome P450-mediated aromatic oxidation at the highly reactive C-5 position[5].

Synthetic Utility & Reactivity Mapping

The compound serves as a trifunctional hub for divergent synthesis. The diagram below illustrates the logical flow of its reactivity.

Fig 1. Reactivity map and functionalization pathways of the chiral building block.

-

C-7 Bromine Handle: Acts as a prime site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric bulk of the adjacent oxygen atom forces incoming aryl groups into specific dihedral angles, creating unique 3D vectors for receptor binding.

-

C-3 Chiral Amine: Ready for amide coupling or reductive amination. The rigid dihydrobenzofuran ring minimizes the entropic penalty upon target binding by locking the amine into a predefined spatial orientation.

Experimental Protocols: Quality Control & Chiral Validation

Ensuring the enantiomeric purity of the (3R) building block is critical, as the (3S) enantiomer will project the pharmacophore into an entirely different spatial quadrant, potentially abolishing biological activity.

Protocol 1: Self-Validating Chiral HPLC for Enantiomeric Excess (ee)

Fig 2. Step-by-step chiral HPLC workflow for enantiomeric excess (ee) validation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of anhydrous Ethanol. Sonicate for 2 minutes to ensure complete dissolution.

-

Column Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm).

-

Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add exactly 0.1% Diethylamine (DEA).

-

Expertise & Causality: When analyzing chiral amines, peak tailing is a ubiquitous challenge caused by secondary interactions between the basic amine and residual acidic silanol groups on the silica support. DEA acts as a sacrificial base, competitively binding to the free silanols. This ensures the analyte elutes as a sharp, symmetrical peak, allowing for precise integration.

-

-

Chromatographic Conditions: Set flow rate to 1.0 mL/min. Maintain column temperature at 25°C.

-

System Suitability (Self-Validation): Before analyzing the pure (3R) sample, inject a racemic mixture. The system is only validated if the resolution (Rs) between the (3R) and (3S) peaks is > 1.5 (baseline separation).

Protocol 2: Potentiometric Titration for pKa Determination

-

Calibration: Standardize the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).

-

Sample Prep: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl.

-

Expertise & Causality: The 0.15 M KCl maintains a constant ionic strength that mimics physiological conditions, ensuring the measured pKa translates accurately to in vivo models.

-

-

Titration: Titrate with standardized 0.01 M NaOH under a continuous nitrogen blanket.

-

Expertise & Causality: The nitrogen blanket is critical. Atmospheric CO₂ dissolves in water to form carbonic acid, which would artificially lower the pH and skew the amine's pKa measurement.

-

References

-

Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

-

The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

N-(4-Bromo-2-fluorophenyl)acetamide (Analog Property Reference) Source: CAS Common Chemistry URL:[Link]

-

C8H7BrFNO Molecular Properties Source: PubChemLite (University of Luxembourg) URL: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for the novel chiral amine, (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the comprehensive structural elucidation of this compound. Given the novelty of this molecule, this guide synthesizes data from related benzofuran structures and first principles to predict the spectral characteristics, offering a robust framework for its identification and characterization.

Introduction: The Significance of Spectroscopic Analysis

The structural confirmation of a chiral molecule such as (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a critical step in the drug discovery and development process. The precise arrangement of its constituent atoms, including the stereochemistry at the C3 position, dictates its biological activity and pharmacological profile. Spectroscopic techniques are indispensable tools that provide a detailed "fingerprint" of a molecule's structure. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, providing a predictive analysis grounded in established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the amine and ether functionalities.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Collect the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Spectroscopy

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic-H (C6) | ~ 7.0 - 7.3 | Doublet of doublets (dd) | JHF ≈ 8-10, JHH ≈ 2-3 |

| Aromatic-H (C4) | ~ 6.8 - 7.1 | Doublet of doublets (dd) | JHF ≈ 8-10, JHH ≈ 2-3 |

| -CH-NH₂ (C3) | ~ 4.5 - 5.0 | Triplet (t) or multiplet (m) | J ≈ 7-9 |

| -O-CH₂- (C2) | ~ 4.2 - 4.8 | Multiplet (m) | - |

| -NH₂ | ~ 1.5 - 3.0 | Broad singlet (br s) | - |

Rationale: The aromatic protons will appear as doublets of doublets due to coupling with each other and with the fluorine atom. The methine proton at C3 will likely be a triplet due to coupling with the adjacent methylene protons at C2. The diastereotopic methylene protons at C2 are expected to show complex splitting patterns. The amine protons often appear as a broad singlet and may exchange with deuterium if D₂O is added.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-O (C7a) | ~ 155 - 160 (doublet, JCF) |

| C-F (C5) | ~ 150 - 155 (doublet, JCF) |

| Aromatic C-H (C4, C6) | ~ 110 - 125 (doublet, JCF) |

| C-Br (C7) | ~ 100 - 110 |

| Aromatic C (C3a) | ~ 125 - 135 |

| -O-CH₂- (C2) | ~ 70 - 80 |

| -CH-NH₂ (C3) | ~ 50 - 60 |

Rationale: The carbon attached to the fluorine will exhibit a large C-F coupling constant. The other aromatic carbons will also show smaller couplings to fluorine. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Experimental Protocol for Electrospray Ionization (ESI) MS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Workflow for ESI-MS

Caption: Workflow for obtaining and analyzing an ESI-MS spectrum.

Predicted Mass Spectrometric Data:

-

Molecular Formula: C₈H₇BrFNO

-

Monoisotopic Mass: 230.9722 u

-

Expected [M+H]⁺: m/z 231.9799

-

Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺).

Predicted Fragmentation: The primary fragmentation pathways in MS/MS would likely involve the loss of the amine group or cleavage of the dihydrofuran ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for Attenuated Total Reflectance (ATR) IR:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the background spectrum (with no sample) and then the sample spectrum.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for ATR-IR Spectroscopy

Caption: Workflow for obtaining and analyzing an ATR-IR spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |

| 2850 - 3000 | C-H stretch | Aromatic and Aliphatic C-H |

| ~1600 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Aryl ether |

| 1000 - 1100 | C-F stretch | Aryl fluoride |

| 550 - 750 | C-Br stretch | Aryl bromide |

Rationale: The spectrum will be characterized by the N-H stretching vibrations of the primary amine, the C-H stretches of the aromatic and dihydrofuran rings, and the characteristic absorptions for the C-O, C-F, and C-Br bonds.

Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic signals with H-F coupling; diastereotopic methylene protons; methine proton adjacent to the amine. |

| ¹³C NMR | Aromatic carbons showing C-F coupling; downfield signals for carbons attached to heteroatoms. |

| MS | Molecular ion peak showing a characteristic bromine isotopic pattern; accurate mass confirming the elemental composition. |

| IR | N-H stretching bands for the primary amine; characteristic absorptions for aryl ether, aryl fluoride, and aryl bromide. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. The predicted NMR, MS, and IR data presented herein are based on fundamental principles of spectroscopy and analysis of related structures. This information serves as a valuable resource for researchers working on the synthesis, purification, and characterization of this and similar molecules, providing a solid foundation for experimental data interpretation and structural verification. The self-validating protocols described ensure that researchers can confidently apply these techniques in their own laboratories.

References

-

Spectroscopic data for various benzofuran derivatives can be found in the NIST Chemistry WebBook.[1][2]

-

Examples of NMR spectra for benzofuran compounds are available on ChemicalBook.[3][4]

- For general principles of NMR, MS, and IR spectroscopy, standard organic chemistry and spectroscopy textbooks are recommended.

-

The Drug Enforcement Administration (DEA) provides analytical data for related benzofuran compounds which can serve as useful reference material.[5]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a novel chemical entity with no currently available public data on its specific mechanism of action. This guide, therefore, serves as a comprehensive, experience-driven framework for elucidating its biological function. By leveraging structure-activity relationships of related benzofuran and 2,3-dihydrobenzofuran scaffolds, we will propose putative mechanisms and detail the rigorous experimental workflows required for their validation. This document is intended to guide research and discovery, not to present established facts about this specific molecule.

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran ring system, a fusion of benzene and furan rings, is a cornerstone in medicinal chemistry. Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The 2,3-dihydrobenzofuran core, in particular, offers a three-dimensional structure that can be strategically modified to achieve specific interactions with biological targets. The subject of this guide, (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, presents a chiral amine on a dihydrobenzofuran scaffold, decorated with halogen atoms that can significantly influence its pharmacokinetic and pharmacodynamic properties. Halogen substitutions, such as bromine and fluorine, are known to enhance binding affinity and metabolic stability in many drug candidates.[2]

This guide will provide a comprehensive roadmap for the investigation of this novel compound, from initial synthesis and characterization to the elucidation of its molecular mechanism of action.

Chemical Synthesis and Properties

The synthesis of 2,3-dihydrobenzofurans can be achieved through various transition metal-catalyzed reactions, offering robust and stereoselective routes to the core scaffold.[3][4] The introduction of the amine at the C3 position can be accomplished through methods like oxidative amination.[5] The specific enantiomer, (3R), can be obtained through asymmetric synthesis or chiral resolution.

Key Structural Features and Their Implications:

-

2,3-Dihydrobenzofuran Core: Provides a rigid, three-dimensional framework.

-

C3-Amine Group: A key functional group for potential interactions with target proteins, such as hydrogen bonding.

-

C5-Fluorine and C7-Bromine: These halogen atoms can modulate the electronic properties of the aromatic ring and participate in halogen bonding, potentially increasing target affinity.[2] They also influence lipophilicity and metabolic stability.

Part 1: Hypothesis Generation - Putative Mechanisms of Action

Based on the structural motifs present in (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, we can formulate several hypotheses for its mechanism of action.

Hypothesis 1: Kinase Inhibition

The 2,3-dihydrobenzofuran scaffold is present in a number of known kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

-

Potential Targets: Cyclin-dependent kinases (CDKs), Poly(ADP-ribose)polymerase-1 (PARP-1), and others.[6][7][8]

-

Rationale: The amine group can act as a crucial hydrogen bond donor/acceptor in the hinge region of the kinase ATP-binding pocket, a common interaction mode for kinase inhibitors.

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

Certain dihydrobenzofuran derivatives have been identified as potent agonists for GPCRs, such as GPR119.[9]

-

Potential Targets: GPR119, or other GPCRs.

-

Rationale: The overall shape and charge distribution of the molecule may allow it to fit into the ligand-binding pocket of a GPCR, either activating or inhibiting its function.

Hypothesis 3: Anti-inflammatory Activity

Many benzofuran derivatives exhibit anti-inflammatory properties.[10]

-

Potential Pathways: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX), or modulation of inflammatory signaling cascades (e.g., NF-κB).[11]

-

Rationale: The compound could interfere with the production of inflammatory mediators or the signaling pathways that lead to their release.

Part 2: A Phased Experimental Approach to Elucidate the Mechanism of Action

This section outlines a logical, multi-phased experimental plan to systematically investigate the mechanism of action of our lead compound.

Phase I: Broad Phenotypic Screening

The initial step is to determine the general biological effect of the compound across a diverse set of cell lines.

Experimental Protocol: High-Throughput Cell Viability Screening

-

Cell Line Panel: Select a panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) and a non-cancerous cell line (e.g., fibroblasts) to assess general cytotoxicity.

-

Compound Preparation: Prepare a stock solution of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed the cell lines in 96-well or 384-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with the compound at various concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTS or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and generate dose-response curves.

Data Presentation: Hypothetical Cell Viability Data

| Cell Line | Tissue of Origin | Putative Target Family | IC50 (µM) |

| MCF-7 | Breast Cancer | Kinases, GPCRs | 5.2 |

| A549 | Lung Cancer | Kinases | 8.1 |

| HCT116 | Colon Cancer | Kinases | 6.5 |

| Jurkat | T-cell Leukemia | Kinases, Immune Targets | 2.3 |

| hTERT-RPE1 | Normal Epithelial | - | > 100 |

Interpretation of Hypothetical Results: The hypothetical data suggests that the compound has selective cytotoxic effects on cancer cell lines, with greater potency against a leukemia cell line, hinting at a potential role in immune cell signaling or cell cycle regulation. The lack of toxicity in the normal cell line is a favorable characteristic.

Phase II: Target Identification

Once a biological effect is observed, the next crucial step is to identify the molecular target(s) of the compound. A multi-pronged approach combining computational and experimental methods is most effective.[12]

Workflow for Target Identification

Caption: A multi-faceted workflow for identifying the biological target(s) of a novel compound.

Experimental Protocol: Affinity-Based Target Identification (e.g., DARTS)

Drug Affinity Responsive Target Stability (DARTS) is a powerful method that identifies protein targets based on their stabilization upon ligand binding.[13][14]

-

Cell Lysate Preparation: Prepare a total protein lysate from a responsive cell line (e.g., Jurkat cells from the hypothetical screen).

-

Compound Incubation: Incubate aliquots of the lysate with the test compound at various concentrations and a vehicle control.

-

Protease Digestion: Subject the samples to limited proteolysis with a protease such as thermolysin or pronase.

-

Reaction Quenching: Stop the digestion by adding a denaturing sample buffer.

-

Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

-

Visualization: Stain the gel with a total protein stain (e.g., Coomassie or silver stain).

-

Analysis: Look for protein bands that are protected from proteolysis in the presence of the compound. These bands represent potential targets.

-

Mass Spectrometry: Excise the protected bands from the gel and identify the proteins using mass spectrometry.

Phase III: Target Validation and Mechanistic Studies

Once putative targets are identified, they must be validated, and the downstream consequences of their modulation must be explored. Assuming a kinase is identified as a primary target (e.g., a hypothetical "Kinase X"), the following steps would be taken.

Experimental Protocol: In Vitro Kinase Assay

A variety of in vitro kinase assay formats are available, including radiometric and fluorescence-based methods.[15][16][17][18] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common choice.

-

Reagents: Obtain recombinant active Kinase X, a suitable substrate (peptide or protein), and a phospho-specific antibody.

-

Assay Setup: In a 384-well plate, add Kinase X, the test compound at various concentrations, and ATP.

-

Kinase Reaction: Initiate the reaction by adding the substrate and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a ULight™-labeled streptavidin if using a biotinylated substrate).

-

Signal Reading: After another incubation period, read the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Hypothetical Kinase Selectivity Panel

| Kinase Target | IC50 (nM) |

| Kinase X | 50 |

| Kinase Y | 2,500 |

| Kinase Z | > 10,000 |

| CDK2 | 8,000 |

| PARP-1 | > 10,000 |

Interpretation of Hypothetical Results: The compound is a potent and selective inhibitor of the hypothetical Kinase X in vitro.

Cell-Based Mechanistic Studies

To confirm that the compound acts on Kinase X in a cellular context, we would perform the following.

Experimental Protocol: Western Blot for Phospho-Substrate

-

Cell Treatment: Treat the responsive cell line (e.g., Jurkat) with the compound at concentrations around its cellular IC50.

-

Cell Lysis: After the desired treatment time, lyse the cells and quantify the protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated form of a known substrate of Kinase X and the total substrate protein (as a loading control).

-

Analysis: Quantify the band intensities to determine if the compound reduces the phosphorylation of the substrate in a dose-dependent manner.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound on Kinase X.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action of the novel compound (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. By systematically progressing from broad phenotypic screening to specific target identification and validation, researchers can build a robust understanding of how this molecule exerts its biological effects. The proposed workflows, grounded in established methodologies, provide a clear path forward.

Future work would involve detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo experiments in relevant animal models to assess efficacy and safety. The insights gained from such a thorough investigation will be crucial in determining the therapeutic potential of this promising new chemical entity.

References

-

Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

-

Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. PubMed. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. PubMed. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

-

The structures of active halogen derivatives of benzofurans. ResearchGate. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

-

Target Identification and Validation in Drug Discovery. Chemspace. [Link]

-

Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

-

In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]

-

Synthesis and biological activity of 2-benzylbenzofuran derivatives as potential inhibitors of butyrylcholinesterase. Sciforum. [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. PMC. [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. PMC. [Link]

-

Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. MDPI. [Link]

-

Substituted benzofuran. Wikipedia. [Link]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

-

Amination of 3-Substituted Benzofuran-2(3H)-ones Triggered by Single-Electron Transfer. Organic Letters. [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. [Link]

-

Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. [Link]

-

Flow chemistry as a tool for high throughput experimentation. Digital Discovery. [Link]

-

A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PubMed. [Link]

-

Automated extraction of chemical synthesis actions from experimental procedures. Nature Communications. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journalajrb.com [journalajrb.com]

- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - TR [thermofisher.com]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. reactionbiology.com [reactionbiology.com]

An In-Depth Technical Guide to the Potential Biological Targets of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Executive Summary: (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic compound featuring a halogen-substituted dihydrobenzofuran amine core. This structure shares pharmacophoric similarities with known ligands for serotonin receptors, particularly the 5-HT₂ subfamily. Based on structural analogy to clinically relevant agents and published research on related scaffolds, the primary biological target for this compound is hypothesized to be the serotonin 2C (5-HT₂c) receptor , where it is predicted to act as a potent and selective agonist. This guide outlines the scientific rationale for this hypothesis, details the mechanism of action, and provides a comprehensive workflow for the experimental validation of its activity and selectivity.

Introduction to the Molecule of Interest

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral small molecule with distinct structural features that suggest a strong potential for interaction with central nervous system (CNS) targets. The core "2,3-dihydro-1-benzofuran-3-amine" scaffold is recognized as a privileged structure in medicinal chemistry, known to be present in various biologically active compounds.[1][2][3] The specific stereochemistry, designated as (3R), is critical, as biological receptors often exhibit stereo-selectivity. Furthermore, the halogenation pattern—a bromine atom at position 7 and a fluorine atom at position 5—is anticipated to significantly modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

The rationale for investigating this molecule stems from the well-documented activity of similar dihydrobenzofuran-based compounds as serotonin receptor modulators.[4] The development of selective 5-HT₂c receptor agonists is a significant area of interest for treating a variety of CNS disorders, including obesity, schizophrenia, and drug addiction.[5][6]

Primary Hypothesis: A Selective 5-HT₂c Receptor Agonist

The Serotonin 2C Receptor: A Key Therapeutic Target

The 5-HT₂c receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[5] It belongs to the 5-HT₂ receptor subfamily, which also includes the 5-HT₂a and 5-HT₂b subtypes.[5] Activation of the 5-HT₂c receptor is a validated mechanism for reducing food intake, making it a prime target for anti-obesity therapeutics like lorcaserin.[5] However, a major challenge in developing drugs for this target is achieving selectivity over the 5-HT₂a and 5-HT₂b receptors. Activation of 5-HT₂a receptors is associated with hallucinogenic effects, while 5-HT₂b activation has been linked to cardiac valvulopathy.[7]

Proposed Mechanism of Action

As a Gq/11-coupled receptor, the activation of the 5-HT₂c receptor by an agonist initiates a well-defined intracellular signaling cascade.[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which can be measured in functional assays.[7][8][9]

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT₂c receptor.

Principle: This competitive binding assay measures the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor. [10][11]The concentration at which the test compound displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the binding affinity constant (Ki).

Step-by-Step Methodology:

-

Preparation of Membranes: Utilize cell membranes prepared from a stable cell line (e.g., HEK-293) expressing the recombinant human 5-HT₂c receptor. [12]2. Assay Buffer: Prepare a standard binding buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4). [12]3. Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (supplying the receptor).

-

A fixed concentration of a suitable 5-HT₂c radioligand (e.g., [³H]mesulergine).

-

Increasing concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium. [12]5. Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound as a 5-HT₂c receptor agonist.

Principle: This cell-based assay measures the increase in intracellular calcium concentration following receptor activation. [13]Cells expressing the 5-HT₂c receptor are pre-loaded with a calcium-sensitive fluorescent dye. Agonist binding triggers the Gq pathway, leading to calcium release and a measurable increase in fluorescence. [8][9] Step-by-Step Methodology:

-

Cell Seeding: Seed HEK-293 cells stably expressing the human 5-HT₂c receptor into black, clear-bottom 96-well or 1536-well microplates and culture overnight. [8]2. Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-8 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's protocol, often including probenecid to prevent dye leakage. [13][14]3. Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate the plate for approximately 1 hour at 37°C. [13]4. Compound Preparation: Prepare a serial dilution of the test compound in an appropriate assay buffer on a separate ligand plate.

-

Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., a FlexStation® or FDSS). Record a baseline fluorescence reading.

-

Compound Addition: The instrument automatically adds the test compound from the ligand plate to the cell plate.

-

Data Acquisition: Immediately following compound addition, record the change in fluorescence intensity over time. [8]8. Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound. Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy relative to a reference agonist like serotonin). [5]

Data Presentation and Selectivity Profiling

The quantitative data from these assays should be summarized for clear interpretation. The same binding and functional assays must be performed on related receptors, primarily 5-HT₂a and 5-HT₂b, to establish a selectivity profile.

Table 1: Hypothetical In Vitro Pharmacology Profile

| Target | Radioligand Binding (Ki, nM) | Calcium Flux (EC₅₀, nM) | Calcium Flux (Eₘₐₓ, % vs 5-HT) |

| h 5-HT₂c | 5.2 | 15.8 | 95% |

| h 5-HT₂a | 650 | >10,000 | <10% |

| h 5-HT₂b | 1,200 | >10,000 | <5% |

Data are hypothetical and for illustrative purposes only.

The selectivity ratio is calculated by dividing the Ki or EC₅₀ value for the off-target receptor by the value for the primary target (e.g., Ki 5-HT₂a / Ki 5-HT₂c). A high ratio indicates greater selectivity.

Conclusion and Future Directions

The structural characteristics of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine provide a strong scientific basis for hypothesizing its action as a selective 5-HT₂c receptor agonist. The outlined experimental workflow, employing industry-standard radioligand binding and calcium flux assays, provides a robust and self-validating system to confirm this hypothesis. Positive results, indicated by high-affinity binding and potent functional agonism at the 5-HT₂c receptor with significant selectivity over 5-HT₂a and 5-HT₂b subtypes, would establish this compound as a valuable tool for CNS research and a promising lead for the development of novel therapeutics. Subsequent investigations should include in vivo models to assess its physiological effects, such as anorectic potential in rodent feeding studies.

References

-

Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

-

bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Available at: [Link]

-

ACS Publications. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Available at: [Link]

-

MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Available at: [Link]

-

PubMed. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Available at: [Link]

-

MedCrave online. (2016). Mini review on important biological properties of benzofuran derivatives. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Available at: [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

-

PubMed. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Available at: [Link]

-

Eurofins Discovery. (n.d.). 5-HT3 Human Serotonin Ion Channel Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]

-

ResearchGate. (n.d.). Calcium Flux Assay Protocol. Available at: [Link]

-

PubMed. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Available at: [Link]

-

ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Available at: [Link]

-

ResearchGate. (n.d.). Radioligand binding assay results showing the percentage inhibition of binding for the modified phenothiazines. Available at: [Link]

-

PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Available at: [Link]

-

Eurofins Discovery. (n.d.). 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available at: [Link]

-

Wikipedia. (n.d.). 5-HT2C receptor agonist. Available at: [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. revvity.com [revvity.com]

- 11. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors | bioRxiv [biorxiv.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

The Substituted 2,3-Dihydro-1-benzofuran-3-amine Scaffold: A Technical Guide to Synthesis, Derivatization, and Pharmacological Applications

Executive Overview

Substituted 2,3-dihydro-1-benzofuran-3-amines represent a privileged heterocyclic scaffold in medicinal chemistry. Their unique structural geometry—a rigid, oxygen-containing bicyclic system coupled with an amine functionality—provides a versatile platform for drug discovery [1]. This technical whitepaper explores the synthetic methodologies, mechanistic rationale, and pharmacological utility of these compounds, specifically focusing on their roles as key intermediates for neurological therapeutics, including gamma-secretase modulators and 5-lipoxygenase inhibitors [1, 2].

Mechanistic Rationale in Drug Design

The 2,3-dihydrobenzofuran core is highly valued because it introduces conformational restriction while maintaining favorable physicochemical properties. The amine at the C3 position serves as a critical vector for hydrogen bonding and further functionalization (e.g., amide coupling).

When designing therapeutics targeting the central nervous system (CNS), the lipophilicity and topological polar surface area (TPSA) must be carefully balanced. Substituted 2,3-dihydro-1-benzofuran-3-amines offer an optimal balance, allowing for blood-brain barrier (BBB) penetration while retaining high target affinity. For instance, halogenated derivatives (e.g., 5-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine) have been heavily utilized in the development of gamma-secretase modulators for Alzheimer's disease [1].

Synthetic Strategies and Asymmetric Catalysis

The synthesis of enantiopure 2,3-dihydro-1-benzofuran-3-amines is critical, as biological targets are inherently chiral. A common approach involves the formation of the benzofuran core followed by the stereoselective installation of the amine.

Core Formation via Epoxide Ring Opening

A robust method for constructing the core involves the reaction of substituted salicylaldehydes with trimethylsulfoxonium iodide to form an epoxide, followed by intramolecular cyclization. This yields the 2,3-dihydro-1-benzofuran-3-ol intermediate, which can be subsequently converted to the amine[1].

Asymmetric Amination

To achieve high enantiomeric excess (ee), the hydroxyl group is often converted to a leaving group (e.g., mesylate) or oxidized to a ketone, followed by asymmetric reductive amination or the use of chiral auxiliaries. For example, asymmetric reduction of ketoxime ethers has been employed to yield functionalized derivatives with up to 89% ee, which are crucial building blocks for 5-lipoxygenase inhibiting hydroxyureas [2].

Caption: Synthetic workflow for the asymmetric preparation of 2,3-dihydro-1-benzofuran-3-amines.

Experimental Protocols: Synthesis and Validation

To ensure reproducibility and self-validation, the following protocol outlines the synthesis of a halogenated derivative, emphasizing the causality behind each experimental choice.

Protocol: Synthesis of 5-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-ol (Precursor)

Rationale: The introduction of fluorine and chlorine modulates the pKa of the final amine and enhances metabolic stability.

-

Reagent Preparation: Dissolve 3-chloro-2-fluoro-6-hydroxybenzaldehyde (50.0 g, 290 mmol) in anhydrous DMSO (955 mL). Causality: DMSO is chosen as a highly polar aprotic solvent to stabilize the ylide intermediate generated in the next step.

-

Ylide Generation: Add Trimethylsulfoxonium iodide (158 g, 716 mmol) to the solution.

-

Base Addition: Slowly add Potassium tert-butoxide (KOt-Bu) (80.4 g, 716 mmol) while maintaining the temperature below 25°C. Causality: KOt-Bu deprotonates the sulfoxonium salt to form the active sulfur ylide. Temperature control prevents the decomposition of the ylide and minimizes side reactions.

-

Cyclization: Stir the reaction mixture at room temperature for 12 hours. The ylide attacks the aldehyde to form an epoxide, which undergoes spontaneous intramolecular ring-opening by the phenoxide ion to form the benzofuran ring[1].

-

Workup and Validation: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMSO. Validate the intermediate via 1H NMR (monitoring the disappearance of the aldehyde proton at ~10 ppm and the appearance of the characteristic C2 and C3 protons of the dihydrobenzofuran ring).

Quantitative Data Summary

The following table summarizes key physicochemical and biological parameters for representative substituted 2,3-dihydro-1-benzofuran-3-amines utilized in current research [1, 2].

| Compound Derivative | Target Application | Key Structural Feature | Enantiomeric Excess (ee) | Yield (%) |

| 5-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine | Gamma-secretase modulation | Halogenated aromatic ring | N/A (Racemic intermediate) | ~60-70% |

| Unsubstituted 2,3-dihydro-1-benzofuran-3-amine | 5-lipoxygenase inhibition | Unsubstituted core | 89% | 63% |

| 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine | General pharmacological intermediate | C7-Bromo for cross-coupling | N/A | Variable |

References

- Vertex Pharmaceuticals Incorporated. "Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators." Google Patents (WO2011048525A1).

- Science of Synthesis. "Product Class 5: Hydroxylamines." Thieme Connect.

A Technical Guide to the Structural Elucidation of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the chiral molecule (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, a key intermediate in contemporary drug discovery. The chiral 2,3-dihydrobenzofuran scaffold is a privileged motif in a variety of bioactive natural products and therapeutic candidates.[1] The precise characterization of its three-dimensional structure is paramount for understanding its pharmacological activity and ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). This guide details a multi-faceted analytical approach, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and chiroptical techniques to achieve an unambiguous structural and stereochemical assignment. Each analytical step is presented with a rationale for its selection, reflecting a field-proven methodology for navigating the complexities of chiral molecule characterization in a drug development setting.

Introduction: The Significance of Stereochemistry in Drug Development

The therapeutic efficacy and safety of a chiral drug are intrinsically linked to its absolute configuration. Enantiomers of the same molecule can exhibit markedly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies worldwide mandate the stereospecific synthesis and characterization of chiral drug candidates. The molecule (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine presents a typical challenge in this domain, possessing a stereogenic center at the C3 position of the dihydrobenzofuran ring. This guide outlines a systematic and robust workflow for its complete structural elucidation.

Foundational Structural Analysis: Confirming Connectivity

The initial phase of structural elucidation focuses on confirming the molecular formula and the connectivity of the atoms. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry: Elemental Composition and Isotopic Signature

High-resolution mass spectrometry (HRMS) is the primary tool for determining the elemental composition of a molecule. For (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, the expected molecular formula is C₈H₈BrFN₂O.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically employed for amines to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion.

-

Data Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for C₈H₈BrFN₂O. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion, with the two peaks having nearly equal intensity, providing strong evidence for the presence of a single bromine atom in the molecule.[3]

Table 1: Expected HRMS Data for C₈H₈BrFN₂O

| Ion | Calculated m/z ([M+H]⁺ for ⁷⁹Br) | Calculated m/z ([M+H]⁺ for ⁸¹Br) |

| C₈H₉⁷⁹BrFN₂O⁺ | 245.9930 | 247.9910 |

While electron impact (EI) mass spectra of halogenated benzofurans may not be highly isomer-specific, chemical ionization (CI) techniques can provide greater isomer distinction.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed connectivity of the molecule. The expected chemical shifts and coupling patterns provide a fingerprint of the molecular structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Region: Two doublets in the aromatic region corresponding to the two protons on the benzene ring. The coupling between these protons will be influenced by the fluorine substituent.

-

Dihydrofuran Ring Protons: A set of multiplets for the protons at the C2 and C3 positions. The diastereotopic protons at C2 will likely appear as two separate multiplets, each coupled to the proton at C3. The C3 proton will appear as a multiplet due to coupling with the C2 protons and the amine protons.

-

Amine Protons: A broad singlet for the NH₂ protons, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show eight distinct carbon signals. The chemical shifts will be influenced by the electronegativity of the attached atoms (O, N, Br, F). The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

2D NMR Techniques for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity within the dihydrofuran ring and the aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of substituents on the benzofuran core.

¹⁹F NMR Spectroscopy:

Given the presence of a fluorine atom, ¹⁹F NMR is a valuable tool. It will show a single resonance, and its coupling to nearby protons can further confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Functional Group Identification